molecular formula C3H6N4O B13817554 N-Cyano-N'-(hydroxymethyl)guanidine CAS No. 34378-54-6

N-Cyano-N'-(hydroxymethyl)guanidine

Cat. No.: B13817554
CAS No.: 34378-54-6
M. Wt: 114.11 g/mol
InChI Key: XFIZJENETBUYNB-UHFFFAOYSA-N
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Description

N-Cyano-N’-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C3H6N4O It is a derivative of guanidine, characterized by the presence of both a cyano group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-(hydroxymethyl)guanidine typically involves the reaction of cyanamide with formaldehyde under basic conditions. The reaction proceeds as follows:

  • Cyanamide reacts with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate N-(hydroxymethyl)cyanamide.
  • The intermediate then undergoes further reaction to yield N-Cyano-N’-(hydroxymethyl)guanidine.

Industrial Production Methods: Industrial production of N-Cyano-N’-(hydroxymethyl)guanidine follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous feeding of cyanamide and formaldehyde into a reactor.
  • Maintaining the reaction mixture at an optimal temperature and pH to ensure maximum yield.
  • Purification of the product through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-Cyano-N’-(hydroxymethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products:

    Oxidation: Oxo derivatives of N-Cyano-N’-(hydroxymethyl)guanidine.

    Reduction: Amino derivatives.

    Substitution: Various substituted guanidines depending on the substituent introduced.

Scientific Research Applications

N-Cyano-N’-(hydroxymethyl)guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex guanidine derivatives.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyano-N’-(hydroxymethyl)guanidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect biochemical pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    N-Cyano-N’-(1-methylethyl)guanidine: Similar structure but with an isopropyl group instead of a hydroxymethyl group.

    N-Cyano-N’-(methyl)guanidine: Contains a methyl group instead of a hydroxymethyl group.

Comparison:

    Uniqueness: N-Cyano-N’-(hydroxymethyl)guanidine is unique due to the presence of both a cyano and a hydroxymethyl group, which imparts distinct chemical properties and reactivity.

    Reactivity: The hydroxymethyl group provides additional sites for chemical modification, making it more versatile in synthetic applications compared to its analogs.

Properties

CAS No.

34378-54-6

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

1-cyano-2-(hydroxymethyl)guanidine

InChI

InChI=1S/C3H6N4O/c4-1-6-3(5)7-2-8/h8H,2H2,(H3,5,6,7)

InChI Key

XFIZJENETBUYNB-UHFFFAOYSA-N

Isomeric SMILES

C(/N=C(\N)/NC#N)O

Canonical SMILES

C(N=C(N)NC#N)O

Origin of Product

United States

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